molecular formula C5H5F3N2S B6203775 N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine CAS No. 169260-98-4

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B6203775
CAS No.: 169260-98-4
M. Wt: 182.17 g/mol
InChI Key: GFFHYAYOQFJYCJ-UHFFFAOYSA-N
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Description

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiourea with trifluoroacetic anhydride, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-(trifluoromethyl)nicotinamide
  • N-methyl-5-(trifluoromethyl)tetrazole
  • N-methyl-5-(trifluoromethyl)triazole

Uniqueness

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

169260-98-4

Molecular Formula

C5H5F3N2S

Molecular Weight

182.17 g/mol

IUPAC Name

N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H5F3N2S/c1-9-4-10-2-3(11-4)5(6,7)8/h2H,1H3,(H,9,10)

InChI Key

GFFHYAYOQFJYCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(S1)C(F)(F)F

Purity

95

Origin of Product

United States

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